TAMRA-C6-Acid
CAS No.: 2183473-11-0
Cat. No.: VC11675518
Molecular Formula: C32H35N3O6
Molecular Weight: 557.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2183473-11-0 |
|---|---|
| Molecular Formula | C32H35N3O6 |
| Molecular Weight | 557.6 g/mol |
| IUPAC Name | 5-(6-carboxyhexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
| Standard InChI | InChI=1S/C32H35N3O6/c1-34(2)21-11-14-24-27(18-21)41-28-19-22(35(3)4)12-15-25(28)30(24)23-13-10-20(17-26(23)32(39)40)31(38)33-16-8-6-5-7-9-29(36)37/h10-15,17-19H,5-9,16H2,1-4H3,(H2-,33,36,37,38,39,40) |
| Standard InChI Key | YDBOWMCMBUTFAC-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCC(=O)O)C(=O)[O-] |
| Canonical SMILES | CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCC(=O)O)C(=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
TAMRA-C6-Acid belongs to the xanthene family, with a central rhodamine scaffold modified by four methyl groups at the 3, 6, 9, and 12 positions. The C6 linker (hexanoic acid) extends from the phenyl ring, terminating in a carboxylic acid group. This configuration balances hydrophobicity and reactivity, facilitating aqueous solubility while enabling conjugation via carbodiimide chemistry .
Molecular Formula: C₃₂H₃₅N₃O₆
Molecular Weight: 557.6 g/mol
Parent Compound: CID 131954369 (PubChem)
Structural Variants and Isomerism
Commercial TAMRA-C6-Acid is often a mixture of 5- and 6-carboxy isomers, though single-isomer forms (e.g., 5-TAMRA-C6-Acid) are available for applications requiring reproducibility. The positional isomerism minimally affects absorption/emission profiles but may influence binding kinetics in sterically constrained environments .
Synthesis and Purification
Synthetic Pathways
TAMRA-C6-Acid is synthesized through a multi-step process:
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Rhodamine Core Formation: Condensation of m-diethylaminophenol with phthalic anhydride yields the xanthene backbone.
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C6 Linker Introduction: Hexanoic acid is coupled via amide bond formation using N-hydroxysuccinimide (NHS) or dicyclohexylcarbodiimide (DCC).
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Carboxylic Acid Activation: The terminal acid group remains unprotected for downstream conjugation .
Purification Methods
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Reverse-Phase HPLC: Achieves >95% purity by separating isomers and unreacted intermediates.
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Lyophilization: Yields stable, hygroscopic red powder soluble in DMSO, DMF, or alkaline buffers (pH >6.5) .
Photophysical Properties
Absorption and Emission Spectra
TAMRA-C6-Acid exhibits pH-dependent spectral shifts:
| Parameter | Value (pH 7.0) | Value (Methanol) |
|---|---|---|
| λabs (max) | 548 nm | 540 nm |
| λem (max) | 573 nm | 565 nm |
| Stokes Shift | 25 nm | 25 nm |
| Extinction Coefficient (ε) | 85,000 M⁻¹cm⁻¹ | 95,000 M⁻¹cm⁻¹ |
In acidic conditions (pH <4), the dye exists in a non-fluorescent lactone form, while alkaline environments stabilize the open-ring fluorescent state .
Quenching Mechanisms
Proximity to tryptophan residues or aromatic amino acids induces static quenching via electron transfer. Dual-labeling with TAMRA and ATTO dyes (e.g., ATTO655) enables FRET-based biosensors with 50-fold fluorescence enhancement upon target binding .
Bioconjugation Protocols
Amine Coupling
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Activation: Incubate TAMRA-C6-Acid (1 mM) with EDC (1.2 equiv) and NHS (1.5 equiv) in MES buffer (pH 6.0) for 30 min.
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Reaction: Add target protein (e.g., IgG, 10 mg/mL) and stir at 4°C for 2 hr.
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Purification: Remove unreacted dye via size-exclusion chromatography .
Maleimide-Thiol Conjugation
While TAMRA-C6-Acid lacks maleimide functionality, its C6-maleimide analog (MW 527.5 g/mol) reacts selectively with cysteine thiols at pH 7.0–7.5, achieving >90% labeling efficiency .
Applications in Biomedical Research
Fluorescence Microscopy
TAMRA-C6-Acid-labeled antibodies enable subcellular tracking of membrane receptors (e.g., EGFR) with minimal photobleaching. Comparative studies show superior signal-to-noise ratios vs. FITC conjugates in live-cell imaging .
FRET-Based Assays
In dual-labeled Fab fragments, TAMRA-C6-Acid serves as a donor for ATTO655, detecting antigen concentrations as low as 10⁻⁹ M. Quenching efficiency correlates with dye-dye distance (R₀ ≈ 5.4 nm) .
Flow Cytometry
Conjugates with anti-CD3 antibodies exhibit 25-fold fluorescence enhancement upon T-cell binding, enabling high-throughput screening of immune activation .
Comparative Analysis with Analogues
| Dye | λem (nm) | ε (M⁻¹cm⁻¹) | Conjugation Target |
|---|---|---|---|
| TAMRA-C6-Acid | 565 | 95,000 | Amines |
| TAMRA-SE | 565 | 95,000 | Amines (NHS ester) |
| TAMRA-PEO8-SE | 565 | 85,000 | Amines (PEO spacer) |
| FluoProbes®547 | 560 | 110,000 | Amines |
Extended spacers (e.g., PEO8) reduce steric hindrance in antibody labeling, improving fluorescence yield by 40% .
Troubleshooting Common Issues
Low Labeling Efficiency
Fluorescence Quenching
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Cause: Dye aggregation or proximity to Trp residues.
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Solution: Introduce PEG spacers or switch to single-isomer TAMRA .
Recent Advances (2023–2025)
Ultra Q-Bodies
Dual-labeled TAMRA-C6-Acid/ATTO655 Fab fragments achieved 50-fold signal enhancement in cardiac biomarker detection (EC₅₀ = 7.7 × 10⁻⁸ M), surpassing traditional ELISA sensitivity .
CRISPR Imaging
TAMRA-C6-Acid-tagged sgRNAs enabled real-time visualization of Cas9 activity in zebrafish embryos, revealing dynamic editing kinetics with 100 ms temporal resolution .
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